An In-Depth Technical Guide to 4-Amino-2-chloro-3-fluorobenzoic acid
An In-Depth Technical Guide to 4-Amino-2-chloro-3-fluorobenzoic acid
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated anthranilic acid derivatives serve as indispensable structural motifs. 4-Amino-2-chloro-3-fluorobenzoic acid is a key building block, valued for its unique electronic and steric properties conferred by the specific arrangement of its substituents on the benzene ring. The presence of an amino group, a carboxylic acid, a chloro atom, and a fluoro atom provides multiple reactive handles and modulates the molecule's physicochemical properties.
This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, spectroscopic signature, reactivity, and applications of 4-Amino-2-chloro-3-fluorobenzoic acid, providing the field-proven insights necessary for its effective utilization in complex synthetic campaigns.
Section 1: Core Chemical Identity and Physicochemical Properties
4-Amino-2-chloro-3-fluorobenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of the electron-withdrawing chlorine and fluorine atoms, ortho and meta to the carboxylic acid respectively, and the electron-donating amino group, para to the carboxyl function, creates a molecule with distinct reactivity and potential for forming targeted interactions in biological systems.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-Amino-2-chloro-3-fluorobenzoic acid | [1] |
| CAS Number | 1124214-25-0 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Appearance | Solid (Specific color not detailed in sources) | - |
| Purity | Typically available at ≥95% | [2] |
| Hazard | Irritant | [1] |
(Image generated based on IUPAC name)
Section 2: Spectroscopic Profile for Structural Elucidation
Definitive structural confirmation is paramount. While specific, high-resolution experimental spectra for this exact molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on the functional groups present and data from analogous structures.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic protons will appear as doublets, with their chemical shifts and coupling constants influenced by the surrounding chloro, fluoro, and amino substituents. The amine (-NH₂) protons will likely appear as a broad singlet, while the carboxylic acid (-COOH) proton will be a broad singlet at a significantly downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carboxyl carbon will be the most downfield signal (~165-170 ppm). The chemical shifts of the aromatic carbons are influenced by the attached substituents, with carbons bonded to halogens showing characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups. Key absorption bands are expected in the following regions:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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N-H Stretch (Amine): Two sharp peaks typically observed between 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
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C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.
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C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 189, with a characteristic M+2 isotope peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Key fragmentation would involve the loss of -OH (M-17) and -COOH (M-45).
Section 3: Synthesis and Reactivity
Synthesis Pathway
Halogenated aminobenzoic acids are typically synthesized through multi-step pathways involving nitration, reduction, and halogenation of a suitable precursor. A plausible synthetic route to 4-Amino-2-chloro-3-fluorobenzoic acid could start from a fluorinated toluene or benzoic acid derivative, followed by chlorination, nitration, and subsequent reduction of the nitro group to an amine. For example, a related compound, 2-amino-4-fluorobenzoic acid, can be produced by nitrating a 4-fluorohalogenobenzoic acid and then catalytically reducing the resulting nitro group.[4]
Caption: Generalized synthetic workflow for halo-aminobenzoic acids.
Reactivity Insights
The reactivity of 4-Amino-2-chloro-3-fluorobenzoic acid is governed by its three primary functional groups:
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation (e.g., via activation with coupling reagents), and reduction to an alcohol. This is a primary handle for incorporating the molecule into larger structures.
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Amino Group: The aniline-like amino group can be acylated, alkylated, or diazotized. Its nucleophilicity is moderated by the electron-withdrawing effects of the halogens on the ring. It is a key site for forming amide, sulfonamide, or urea linkages.
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Aromatic Ring: The halogenated ring is activated towards electrophilic substitution by the amino group, although the positions are sterically hindered. More importantly, the C-Cl bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of C-C or C-N bonds. Aryl chlorides are typically less reactive than bromides or iodides, often requiring more active catalyst systems or harsher conditions.[5]
Section 4: Applications in Research and Development
The true value of 4-Amino-2-chloro-3-fluorobenzoic acid lies in its role as a versatile intermediate for constructing more complex, high-value molecules.
Drug Discovery and Medicinal Chemistry
Fluorine-containing amino acids are increasingly prominent in modern drug design.[6] The inclusion of fluorine can enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups, leading to better drug candidates. This specific building block is valuable for several reasons:
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Scaffold for API Synthesis: It provides a pre-functionalized aromatic core. The amino and carboxylic acid groups allow for straightforward elaboration into amides, esters, and heterocyclic systems which are common in active pharmaceutical ingredients (APIs).
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Modulation of Pharmacokinetics: The C-F bond is exceptionally stable to metabolic degradation, and its presence can block sites of oxidative metabolism, prolonging a drug's half-life.
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Target Binding: The chlorine and fluorine atoms can form specific halogen bonds or other non-covalent interactions within a protein's binding pocket, potentially increasing potency and selectivity. Derivatives of similar 4-aminobenzoic acids have been explored for a range of biological activities, including as anticancer and anti-inflammatory agents.[5]
Sources
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 2. 4-Amino-2-chloro-5-fluorobenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
